molecular formula C20H20 B14591546 2,4-Diphenylbicyclo[3.2.1]oct-2-ene CAS No. 61553-75-1

2,4-Diphenylbicyclo[3.2.1]oct-2-ene

Cat. No.: B14591546
CAS No.: 61553-75-1
M. Wt: 260.4 g/mol
InChI Key: MULDKADERZVZKU-UHFFFAOYSA-N
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Description

2,4-Diphenylbicyclo[321]oct-2-ene is a bicyclic compound characterized by its unique structure, which includes two phenyl groups attached to a bicyclo[321]octene framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diphenylbicyclo[3.2.1]oct-2-ene typically involves a series of organic reactions. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. For instance, the reaction of a 5-vinyl-1,3-cyclohexadiene with a suitable dienophile under controlled conditions can yield the desired bicyclic compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2,4-Diphenylbicyclo[3.2.1]oct-2-ene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert double bonds to single bonds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Bromine (Br₂) in the presence of a Lewis acid like aluminum chloride (AlCl₃).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of saturated bicyclic compounds.

    Substitution: Formation of brominated derivatives.

Scientific Research Applications

2,4-Diphenylbicyclo[3.2.1]oct-2-ene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Diphenylbicyclo[3.2.1]oct-2-ene involves its interaction with molecular targets through its phenyl groups and bicyclic core. These interactions can influence various biochemical pathways, depending on the specific functional groups present on the compound. The bicyclic structure provides rigidity, which can enhance binding affinity to certain targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Diphenylbicyclo[3.2.1]oct-2-ene is unique due to the presence of two phenyl groups, which can significantly alter its chemical properties and reactivity compared to other bicyclic compounds. This makes it a valuable compound for studying structure-activity relationships and developing new materials.

Properties

CAS No.

61553-75-1

Molecular Formula

C20H20

Molecular Weight

260.4 g/mol

IUPAC Name

2,4-diphenylbicyclo[3.2.1]oct-2-ene

InChI

InChI=1S/C20H20/c1-3-7-15(8-4-1)19-14-20(16-9-5-2-6-10-16)18-12-11-17(19)13-18/h1-10,14,17-19H,11-13H2

InChI Key

MULDKADERZVZKU-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1C(C=C2C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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